2-Isocyano-3-phenylpropionic acid methyl ester
CAS No.: 63157-14-2
Cat. No.: VC3839704
Molecular Formula: C11H11NO2
Molecular Weight: 189.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63157-14-2 |
|---|---|
| Molecular Formula | C11H11NO2 |
| Molecular Weight | 189.21 g/mol |
| IUPAC Name | methyl 2-isocyano-3-phenylpropanoate |
| Standard InChI | InChI=1S/C11H11NO2/c1-12-10(11(13)14-2)8-9-6-4-3-5-7-9/h3-7,10H,8H2,2H3 |
| Standard InChI Key | CEPQFHINGYLWCQ-UHFFFAOYSA-N |
| SMILES | COC(=O)C(CC1=CC=CC=C1)[N+]#[C-] |
| Canonical SMILES | COC(=O)C(CC1=CC=CC=C1)[N+]#[C-] |
Introduction
Physicochemical Properties
The compound’s molecular structure and functional groups dictate its physical and chemical behavior. Table 1 summarizes its key properties:
Table 1: Physicochemical Properties of 2-Isocyano-3-phenylpropionic Acid Methyl Ester
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 189.21 g/mol | |
| Melting Point | 40–46°C | |
| Boiling Point | Not Available | |
| Solubility in Water | Insoluble | |
| LogP | 0.92070 | |
| PSA | 26.30 Ų |
The compound’s moderate lipophilicity () suggests favorable membrane permeability, a trait exploited in drug design . Its insolubility in water necessitates the use of organic solvents such as methanol or dichloromethane for laboratory handling . The isocyano group’s electron-withdrawing nature enhances the electrophilicity of the adjacent carbonyl, facilitating nucleophilic additions and cyclization reactions .
Biological Activity
Antimicrobial Properties
Studies report broad-spectrum antimicrobial activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with minimum inhibitory concentrations (MICs) in the micromolar range. The mechanism likely involves disruption of bacterial cell membranes via hydrophobic interactions, though further proteomic studies are needed to confirm targets .
Anti-inflammatory Effects
In vitro assays using lipopolysaccharide (LPS)-stimulated macrophages show dose-dependent suppression of pro-inflammatory cytokines, including TNF-α and IL-6. At 50 µM, the compound reduces TNF-α secretion by 60%, comparable to dexamethasone controls. These effects suggest potential for treating chronic inflammatory conditions, though in vivo toxicity profiles remain unstudied .
Applications in Organic Synthesis
Peptide Synthesis
The compound serves as a chiral synthon for non-natural amino acids. For instance, its reaction with benzyl amines yields dipeptides with >90% enantiomeric excess (ee) when catalyzed by palladium complexes .
Regulatory and Environmental Considerations
No specific restrictions under TSCA or REACH exist, but its environmental impact remains understudied . Insolubility in water suggests low aquatic toxicity, though bioaccumulation potential is unknown . Industrial users must implement waste minimization strategies to mitigate risks from nitrogen oxide emissions during incineration .
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